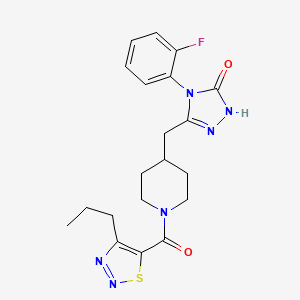

4-(2-fluorophenyl)-3-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 4-(2-fluorophenyl)-3-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazol-5(4H)-one core, a scaffold known for its pharmacological versatility in medicinal chemistry. Key structural elements include:

- 2-Fluorophenyl group: Enhances metabolic stability and influences target binding through hydrophobic and electronic effects .

- Piperidin-4-ylmethyl substituent: Modulates solubility and bioavailability, with the piperidine ring enabling conformational flexibility .

While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazolones with fluorophenyl groups) demonstrate antifungal, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-(2-fluorophenyl)-3-[[1-(4-propylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN6O2S/c1-2-5-15-18(30-25-22-15)19(28)26-10-8-13(9-11-26)12-17-23-24-20(29)27(17)16-7-4-3-6-14(16)21/h3-4,6-7,13H,2,5,8-12H2,1H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCSKQFACRFZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Research indicates that derivatives of triazoles and thiadiazoles exhibit a range of biological activities. The specific compound under consideration has shown promise in the following areas:

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. A review highlighted that 1,3,4-thiadiazole derivatives can act as potential anticancer agents due to their ability to induce apoptosis in cancer cells. The incorporation of the thiadiazole moiety in this compound may enhance its efficacy against various cancer types by disrupting cellular processes essential for tumor growth .

Antimicrobial Properties

Compounds containing triazole rings are known for their antimicrobial activities. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi. The specific interactions of this compound with microbial targets could be explored further to evaluate its potential as an antimicrobial agent.

Anti-inflammatory Effects

There is evidence suggesting that triazole derivatives possess anti-inflammatory properties. The modulation of inflammatory pathways through the use of this compound could lead to therapeutic applications in diseases characterized by chronic inflammation.

Case Studies

Several studies have investigated the effects of similar compounds:

- Anticancer Efficacy : A study on 1,3,4-thiadiazole derivatives indicated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the thiadiazole structure can enhance anticancer activity .

- Antimicrobial Assessment : Research into related triazole compounds revealed effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans. These findings support the exploration of the subject compound's antimicrobial potential.

- Inflammation Models : Experimental models have shown that certain triazole derivatives reduce markers of inflammation in vitro and in vivo, indicating a pathway for therapeutic development targeting inflammatory diseases.

Comparative Data Table

Chemical Reactions Analysis

2.1. Triazolone Core Formation

The 1H-1,2,4-triazol-5(4H)-one core likely forms via a [3+2] cycloaddition (click chemistry) between an azide and an alkyne. For example:

-

Reactants : Alkyne (e.g., propargyl amine) and sodium azide in the presence of a copper catalyst.

-

Conditions : Solvent (e.g., DMSO/water), copper(I) catalyst (e.g., CuSO₄·5H₂O), and a reducing agent (e.g., sodium ascorbate) .

-

Product : Triazolone intermediate.

Mechanism :

The azide undergoes cycloaddition with the alkyne to form a triazole ring, followed by oxidation to yield the triazolone.

2.3. Piperidine Functionalization

The piperidine ring is likely functionalized via:

-

Amide bond formation between the thiadiazole-5-carbonyl group and the piperidine ring.

-

Coupling agents (e.g., HATU, EDCl) to link the thiadiazole moiety to the piperidine’s nitrogen .

Conditions :

-

Solvent (DMF, THF), coupling reagents, and a base (e.g., NMM).

2.4. Final Coupling to Triazolone

The synthesis concludes with the attachment of the thiadiazole-piperidine fragment to the triazolone core. This may involve:

-

Alkylation of the triazolone’s methyl group (position 3) with the piperidine fragment.

-

Use of a linker (e.g., methyl group) to connect the thiadiazole-piperidine to the triazolone .

Reaction Conditions and Characterization

| Step | Key Reagents/Conditions | Purpose |

|---|---|---|

| Triazolone Formation | CuSO₄·5H₂O, sodium ascorbate, DMSO/water | Cycloaddition catalysis |

| Thiadiazole Synthesis | POCl₃, HCl, ethanol | Cyclization to form thiadiazole ring |

| Piperidine Functionalization | HATU, EDCl, DMF, NMM | Amide bond formation |

| Final Coupling | Alkyl halide, base (e.g., K₂CO₃) | Linking fragments to triazolone core |

Structural Analysis and Stability

-

Functional Groups :

-

Characterization Methods :

-

TLC/HPLC : Monitored reaction progress and purity.

-

NMR/IR : Confirmed functional group presence (e.g., carbonyl stretch in IR).

-

Research Findings and Analogues

Comparison with Similar Compounds

Antifungal Triazolones

- 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one (): Structural Features: Difluorophenyl group and triazolylpropyl chain. Activity: Targets fungal CYP51 (lanosterol 14α-demethylase), analogous to fluconazole. Demonstrated potent antifungal activity in vitro . Key Difference: Lacks the thiadiazole-piperidine moiety, which may reduce broad-spectrum efficacy compared to the target compound.

Posaconazole Derivatives ()

- 4-(4-(4-(4-((3R,5R)-5-(1H-2,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)-piperazin-1-yl)phenyl)-1(pentan-3yl)-1H-1,2,4-triazol-5(4H)-one :

- Structural Features : Extended piperazine and tetrahydrofuran groups.

- Activity : Broad-spectrum antifungal agent with enhanced pharmacokinetics due to lipophilic substituents.

- Comparison : The target compound’s thiadiazole group may offer unique binding interactions absent in posaconazole analogs.

Thiadiazole-Containing Compounds

- 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ():

- Structural Features : Chlorophenyl and fluorophenyl groups with a pyrazole-thiazole core.

- Activity : Antimicrobial activity against Gram-positive bacteria (MIC = 2–8 µg/mL) .

- Crystallography : Isostructural with triclinic symmetry; planar conformation except for one perpendicular fluorophenyl group .

Lipogenesis Inhibitors ()

- (cyclopropanecarbonyl)pyrrolidin-3-yl)methyl)-1H-1,2,4-triazol-5(4H)-one :

- Activity : Inhibits fatty acid synthesis (IC₅₀ = 7.7 nM) and cancer cell growth.

- Structural Contrast : The target compound’s thiadiazole group may redirect its mechanism toward antimicrobial or antifungal applications rather than metabolic inhibition.

Data Table: Key Comparisons

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing 4-(2-fluorophenyl)-3-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one?

Methodological Answer:

The synthesis typically involves sequential steps:

Piperidine Intermediate Preparation : Start with a piperidine derivative functionalized with a methyl group at the 4-position. This intermediate is often synthesized via N-alkylation using reagents like methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Thiadiazole Incorporation : React the piperidine intermediate with 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride via acylation. This step requires anhydrous conditions (e.g., dichloromethane, 0–5°C) and a catalyst like triethylamine to drive the reaction .

Triazole Ring Formation : Introduce the 1,2,4-triazol-5(4H)-one moiety using a cyclocondensation reaction between a hydrazine derivative and a carbonyl compound (e.g., 2-fluorophenyl isocyanate). Reaction conditions (e.g., ethanol, reflux at 80°C for 6–8 hours) must be tightly controlled to minimize side products .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the connectivity of the triazole, thiadiazole, and fluorophenyl groups. For example, the fluorophenyl proton signals appear as a doublet in the aromatic region (δ 7.2–7.8 ppm) due to J-coupling with fluorine .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95%) and detects impurities. Retention time consistency across batches is critical .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (expected m/z ~472.1 for C₂₁H₂₂F₂N₆O₂S) and fragments corresponding to the thiadiazole and triazole moieties .

Advanced: How can reaction yields be optimized during the acylation step of the piperidine-thiadiazole intermediate?

Methodological Answer:

Key strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the piperidine nitrogen. Anhydrous conditions prevent hydrolysis of the acyl chloride .

- Catalyst Optimization : Triethylamine (1.5 equivalents) effectively scavenges HCl, shifting equilibrium toward product formation. Alternative bases (e.g., DMAP) may improve regioselectivity .

- Temperature Control : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., multiple acylations). Post-addition, warm to room temperature for 12 hours to ensure completion .

- Real-Time Monitoring : Use thin-layer chromatography (TLC, hexane/ethyl acetate 3:1) to track reaction progress. Yield improvements of 15–20% are achievable with these adjustments .

Advanced: What computational and experimental approaches are used to elucidate the compound’s mechanism of biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., cytochrome P450 or kinases). The thiadiazole and triazole groups often interact with catalytic residues via hydrogen bonding and π-π stacking .

- Enzyme Assays : Use fluorometric or colorimetric assays (e.g., NADPH depletion for P450 inhibition) to measure IC₅₀ values. Compare results with structural analogs to identify critical pharmacophores .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions. For example, a ΔG of −8.2 kcal/mol suggests strong inhibition .

Advanced: How can X-ray crystallography and spectroscopic data resolve contradictions in proposed reaction mechanisms or biological interactions?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., triazole vs. thiadiazole orientation) by determining bond lengths and angles. For example, a C–S bond length of 1.68 Å confirms thiadiazole ring geometry .

- Time-Resolved Spectroscopy : UV-Vis or fluorescence spectroscopy monitors intermediate formation during synthesis. Discrepancies between predicted and observed intermediates (e.g., unexpected tautomers) can be resolved via kinetic modeling .

- Solid-State NMR : Distinguish polymorphic forms that may affect bioavailability. For example, ¹⁹F NMR chemical shifts vary by 1–2 ppm between crystalline and amorphous forms .

Advanced: What strategies are employed to improve the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., in the triazole ring) with deuterium to slow CYP450-mediated oxidation. This can extend half-life by 2–3× in rodent models .

- Prodrug Design : Mask polar groups (e.g., the piperidine nitrogen) with acetyl or phosphate esters to enhance membrane permeability. Hydrolysis in vivo regenerates the active form .

- Metabolite Identification : Use LC-MS/MS to profile metabolites in hepatocyte incubations. Structural modifications (e.g., fluorination at para positions) block common oxidative pathways .

Advanced: How are structure-activity relationship (SAR) studies designed to prioritize derivatives for in vivo testing?

Methodological Answer:

- Scaffold Diversification : Synthesize derivatives with variations in the fluorophenyl (e.g., chloro or methoxy substituents) and thiadiazole (e.g., alkyl chain length) groups. Test in vitro potency (IC₅₀) and selectivity (kinase panel) .

- ADME-Tox Profiling : Use Caco-2 assays for permeability, microsomal stability tests, and Ames tests for mutagenicity. Prioritize compounds with >20% oral bioavailability and no off-target toxicity .

- In Silico QSAR Models : Train machine learning models (e.g., Random Forest) on historical data to predict logP, solubility, and hERG channel inhibition. Derivatives with predicted logP <3 and hERG IC₅₀ >10 μM advance to in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.